Immethridine dihydrobromide Immethridine dihydrobromide Immethridine is a potent histamine H3 receptor agonist (Ki = 0.85 nM). It is selective for histamine H3 over histamine H4 receptors (Ki = 245 nM). Immethridine inhibits cAMP-stimulated β-galactosidase transcription in SK-N-MC cells expressing human H3 receptors (EC50 = 0.18 nM) and induces a concentration-dependent decrease of the electrically induced twitch contraction in isolated guinea pig ileum. In vivo, immethridine (30 mg/kg, s.c.) inhibits hydrochloric acid-induced formation of gastric lesions in rats.
Potent and highly selective histamine H3 receptor agonist (pEC50 = 9.74) that displays 300-fold selectivity over the H4 receptor (pKi values are 9.07 and 6.61 respectively). Does not bind to H1 or H2 receptors at concentrations up to 10 μM.�.
Brand Name: Vulcanchem
CAS No.: 699020-93-4
VCID: VC0004485
InChI: InChI=1S/C9H9N3.2BrH/c1-3-10-4-2-8(1)5-9-6-11-7-12-9;;/h1-4,6-7H,5H2,(H,11,12);2*1H
SMILES: C1=CN=CC=C1CC2=CN=CN2.Br.Br
Molecular Formula: C9H11Br2N3
Molecular Weight: 321.01 g/mol

Immethridine dihydrobromide

CAS No.: 699020-93-4

VCID: VC0004485

Molecular Formula: C9H11Br2N3

Molecular Weight: 321.01 g/mol

* For research use only. Not for human or veterinary use.

Immethridine dihydrobromide - 699020-93-4

Description

Immethridine dihydrobromide is a potent and highly selective histamine H3 receptor agonist. It is used primarily in laboratory research due to its specific interaction with the H3 receptor, which plays a crucial role in various physiological processes, including regulation of neurotransmitter release and immune responses. This compound is notable for its high selectivity over other histamine receptors, particularly the H4 receptor, with a 300-fold preference .

Biological Activity

Immethridine dihydrobromide is characterized by its potent agonistic activity on the histamine H3 receptor. The pEC50 value for this compound is 9.74, indicating a high affinity for the H3 receptor. It shows significant selectivity over the H4 receptor, with pKi values of 9.07 for H3 and 6.61 for H4, respectively. Notably, it does not bind to H1 or H2 receptors at concentrations up to 10 μM .

Therapeutic Potential

Research has explored the therapeutic potential of immethridine, particularly in the context of autoimmune diseases. For instance, studies have shown that immethridine can alleviate the severity of Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis. It achieves this by inhibiting the functions of dendritic cells, reducing cytokine production, and modulating T cell differentiation .

Mechanism of Action

Immethridine acts by activating the H3 receptor, which can modulate immune responses. It down-regulates the expression of co-stimulatory molecules on dendritic cells, such as CD40 and CD86, and inhibits the production of cytokines like IL-6, TGF-β, and IL-12 P40. This results in reduced T cell differentiation into Th1 and Th17 subsets, which are involved in inflammatory processes .

Stability and Handling

Immethridine dihydrobromide is known to be hygroscopic, often becoming deliquescent in humid environments. This property complicates its handling and storage, as it requires desiccation at room temperature to maintain stability . In contrast, other salts like immethridine dioxalate exhibit better stability and reduced hygroscopy, making them more suitable for pharmaceutical applications .

Safety and Handling Precautions

While immethridine dihydrobromide is not classified as hazardous under EC directives, it is essential to handle it with care. In case of exposure, immediate washing with soap and water is recommended for skin contact, and flushing with water for eye contact. If inhaled, removal to fresh air is advised, and medical attention should be sought if symptoms persist .

CAS No. 699020-93-4
Product Name Immethridine dihydrobromide
Molecular Formula C9H11Br2N3
Molecular Weight 321.01 g/mol
IUPAC Name 4-(1H-imidazol-5-ylmethyl)pyridine;dihydrobromide
Standard InChI InChI=1S/C9H9N3.2BrH/c1-3-10-4-2-8(1)5-9-6-11-7-12-9;;/h1-4,6-7H,5H2,(H,11,12);2*1H
Standard InChIKey CYNKWHIKNDIVDR-UHFFFAOYSA-N
SMILES C1=CN=CC=C1CC2=CN=CN2.Br.Br
Canonical SMILES C1=CN=CC=C1CC2=CN=CN2.Br.Br
Synonyms 4-(1H-Imidazol-4-ylmethyl)pyridine dihydrobromide
Reference 1. Kitbunnadaj, R; Zuiderveld, OP; Christophe, B; Hulscher, S; Menge, WM; Gelens, E; Snip, E; Bakker, RA; et al. (2004). "Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist". Journal of Medicinal Chemistry. 47 (10): 2414–7. doi:10.1021/jm049932u. PMID 15115383.
PubChem Compound 16759172
Last Modified Sep 13 2023

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